molecular formula C13H19NO2 B2418654 {4-[Amino(phenyl)methyl]oxan-4-yl}methanol CAS No. 1909305-33-4

{4-[Amino(phenyl)methyl]oxan-4-yl}methanol

Cat. No. B2418654
CAS RN: 1909305-33-4
M. Wt: 221.3
InChI Key: QYPXKTOTFOLRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{4-[Amino(phenyl)methyl]oxan-4-yl}methanol” is an organic compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.30 . The compound is also known as 2H-Pyran-4-methanol, 4-(aminophenylmethyl)tetrahydro .


Molecular Structure Analysis

The molecular structure of “{4-[Amino(phenyl)methyl]oxan-4-yl}methanol” consists of a tetrahydro-2H-pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) attached to a phenyl group (a six-membered aromatic ring) through a methylene (-CH2-) bridge . The phenyl ring carries an amino (-NH2) group, and the tetrahydro-2H-pyran ring carries a hydroxymethyl (-CH2OH) group .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds, like phenylpyrrolidinyl methanol derivatives, is achieved through the reduction of cyclic sulfonamide precursors. This method represents an efficient way to construct molecules incorporating aryl groups (Evans, 2007).

Applications in Organic Synthesis

  • Methanol is employed as a hydrogen source and C1 synthon in organic synthesis, for example in the N-methylation of amines and transfer hydrogenation of nitroarenes. This showcases methanol's utility in creating N-methylated products and pharmaceutical agents (Sarki et al., 2021).

Catalytic Reactions

  • Furan-2-yl(phenyl)methanol derivatives undergo aza-Piancatelli rearrangement, leading to the formation of benzothiazine or oxazine derivatives. This methodology highlights the efficiency of certain catalytic reactions in organic chemistry (Reddy et al., 2012).

Pharmaceutical Applications

  • Certain derivatives like 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol, synthesized in methanol, exhibit significant antibacterial activity, underscoring the potential of such compounds in pharmaceutical applications (Kakanejadifard et al., 2013).

Asymmetric Synthesis

  • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, synthesized from methionine, is used for catalytic asymmetric addition to aldehydes. This illustrates the role of such compounds in achieving high enantioselectivity in chemical reactions (Wang et al., 2008).

Novel Synthesis Methods

  • New Quinazolines synthesized using methanol demonstrate antimicrobial properties, indicating the role of methanol and related compounds in the development of new antimicrobial agents (Desai et al., 2007).

Safety and Hazards

The safety data for “{4-[Amino(phenyl)methyl]oxan-4-yl}methanol” is currently unavailable online . Therefore, it’s crucial to handle this compound with general laboratory precautions. Always use personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes.

properties

IUPAC Name

[4-[amino(phenyl)methyl]oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-12(11-4-2-1-3-5-11)13(10-15)6-8-16-9-7-13/h1-5,12,15H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXKTOTFOLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.